Iron dextran is classified as a parenteral iron preparation. It is composed of ferric hydroxide complexed with dextran, a polysaccharide derived from the fermentation of sucrose by certain bacteria, notably Leuconostoc mesenteroides . The compound is characterized by its ability to deliver iron effectively into the body, facilitating hemoglobin synthesis and addressing iron deficiency.
The synthesis of iron dextran involves several key steps:
This method allows for precise control over the iron-to-dextran ratio, typically ranging from 1:2 to 1:5 .
The molecular structure of iron dextran consists of a core of ferric hydroxide surrounded by a network of dextran molecules. The average molecular weight of the dextran component can vary significantly based on the synthesis conditions but typically falls between 3,000 and 24,000 Da . The structure can be represented as:
where indicates the degree of polymerization of the dextran.
Iron dextran undergoes several important chemical reactions during its use in medical applications:
The mechanism of action for iron dextran involves several stages:
The effects on hemoglobin levels become evident approximately 2-4 weeks post-administration.
Iron dextran has several significant applications:
In clinical settings, it has been shown to improve hemoglobin levels effectively without significantly increasing gastrointestinal side effects compared to oral iron formulations .
Iron dextran remains an essential therapeutic agent in managing iron deficiency anemia, particularly in patients with special needs or contraindications for oral therapies. Its unique properties and mechanisms make it a valuable tool in both clinical practice and research settings.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3